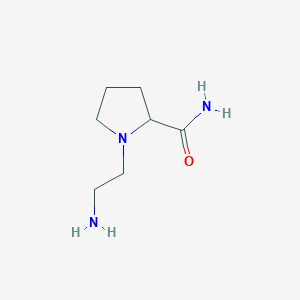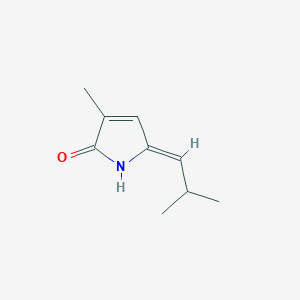
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with one nitrogen atom and a ketone group. This compound is characterized by its unique structure, which includes a methyl group and a methylpropylidene group attached to the pyrrolone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the condensation of appropriate aldehydes and ketones in the presence of a base. The reaction conditions typically include:
Reagents: Aldehydes, ketones, and a base (e.g., sodium hydroxide or potassium carbonate)
Solvents: Common organic solvents such as ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrol-2(5H)-one: The parent compound without the methyl and methylpropylidene groups.
3-Methylpyrrol-2(5H)-one: A similar compound with only a methyl group attached.
5-(2-Methylpropylidene)pyrrol-2(5H)-one: A compound with only the methylpropylidene group attached.
Uniqueness
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is unique due to the presence of both the methyl and methylpropylidene groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(5Z)-3-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-5-7(3)9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
InChI-Schlüssel |
ITDDLUCEFKBPHX-YWEYNIOJSA-N |
Isomerische SMILES |
CC1=C/C(=C/C(C)C)/NC1=O |
Kanonische SMILES |
CC1=CC(=CC(C)C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







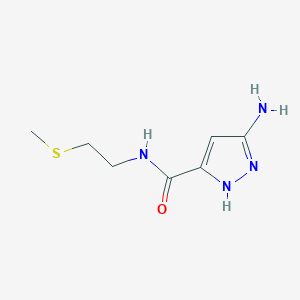
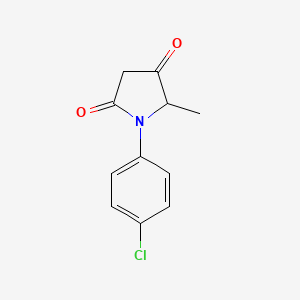
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
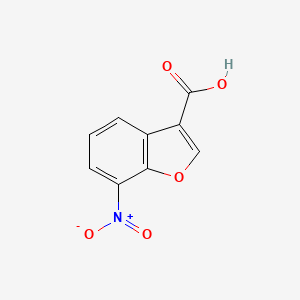
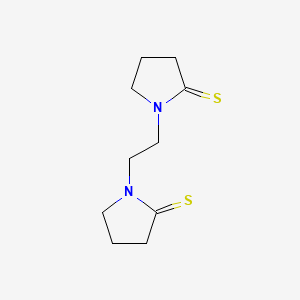
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
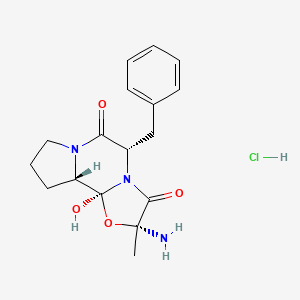
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
